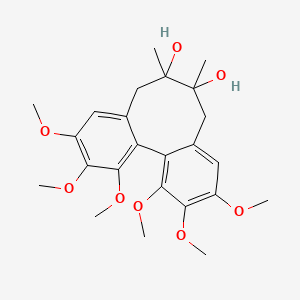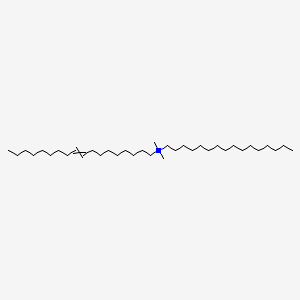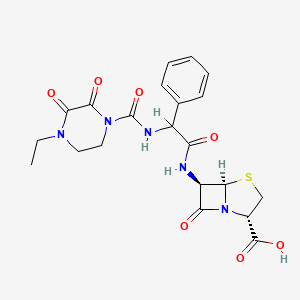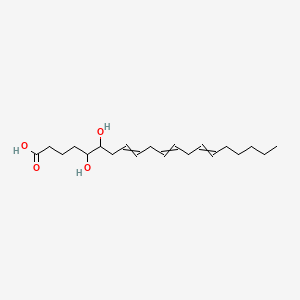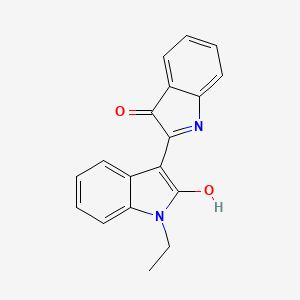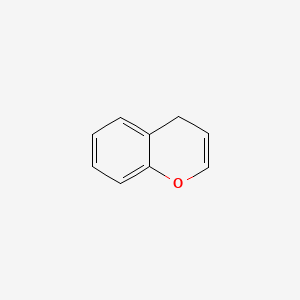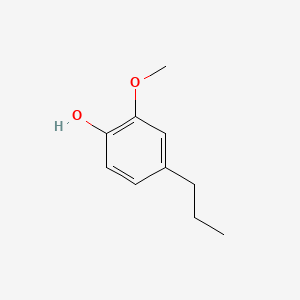
2-甲氧基-4-丙基苯酚
概述
描述
2-Methoxy-4-propylphenol (2-MeOP) is an organic compound with a wide range of industrial and scientific applications. It is a phenolic compound with a molecular formula of C9H12O2, and is a member of the phenol family. 2-MeOP is a colorless liquid with a pleasant odor, and is insoluble in water but soluble in organic solvents such as ethanol and acetone. It is used in the manufacture of fragrances, dyes, plastics, and other industrial chemicals. In addition, it is used in scientific research as a reagent for organic synthesis and as a catalyst for various reactions.
科学研究应用
食品工业:增香剂
2-甲氧基-4-丙基苯酚在食品工业中用作香料,因为它具有酚类、丁香般的香气。 它可以增强烟熏味,为肉桂和胡椒增添辛辣的味道,并有助于产生香草和水果的味道 。这种化合物在为加工食品和饮料创造复杂的香味方面特别有价值。
农业:害虫管理
在农业中,2-甲氧基-4-丙基苯酚用作日本金龟子(一种常见的害虫)诱捕剂的增强剂。 据发现,它在吸引这些甲虫方面与丁香酚一样有效,因此在害虫综合治理策略中发挥着至关重要的作用 。
医药:疼痛反应调节
这种化合物已被确定在对内源性炎症介质和各种挥发性刺激物的疼痛反应中起着核心作用。 它正在被研究以用于开发治疗或缓解策略,以应对泪气和汽车尾气中发现的刺激物 。
环境科学:木质素增值
2-甲氧基-4-丙基苯酚是从木质素中提取的产品,用于木质素酚的催化酯化,以提高疏水性。 这一过程对于将木质素(木质纤维素生物质的主要成分)增值转化为更有价值和更环保的产品具有重要意义 。
材料科学:酚类合成
在材料科学中,这种化合物用于加氢脱氧过程以生产有价值的酚类物质。它经历一个由特定金属负载催化剂催化的两步过程,包括水解和氢解。 这对将木质素转化为用于各种应用的高价值酚类物质至关重要 。
化妆品:香料成分
2-甲氧基-4-丙基苯酚,也称为二氢丁香酚,在化妆品行业用作香料成分。 它赋予化妆品温暖、辛辣、甜美、略带花香的香脂香气 。
食品安全与质量
它已被联合国粮农组织/世界卫生组织食品添加剂联合专家委员会(JECFA)认可,并在特定的监管合规下用于香料,以确保其应用中的食品安全和质量 。
催化:加氢脱甲氧基化/脱烷基化
这种化合物参与双功能催化,特别是加氢脱甲氧基化/脱烷基化过程。 这些反应对于从木质素衍生物合成苯酚和其他芳香族化合物至关重要,有助于可持续化学过程 。
作用机制
Target of Action
The primary target of 2-Methoxy-4-propylphenol is the Transient receptor potential cation channel subfamily A member 1 . This receptor plays a central role in the pain response to endogenous inflammatory mediators and to a diverse array of volatile irritants .
Mode of Action
2-Methoxy-4-propylphenol interacts with its target receptor, causing a response to endogenous inflammatory mediators and various volatile irritants, such as mustard oil, cinnamaldehyde, garlic, and acrolein . This interaction results in changes in the pain response.
Result of Action
The molecular and cellular effects of 2-Methoxy-4-propylphenol’s action primarily involve modulation of pain response. By interacting with its target receptor, it can influence the body’s response to pain and inflammation .
安全和危害
The compound is considered hazardous and precautions should be taken to avoid ingestion and inhalation . It should not get in eyes, on skin, or on clothing . The compound is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Aquatic Chronic 3, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 .
未来方向
生化分析
Biochemical Properties
2-Methoxy-4-propylphenol plays a significant role in biochemical reactions, particularly due to its interactions with enzymes and proteins. It has been identified as a volatile phenolic flavor compound that can interact with various enzymes involved in metabolic pathways . For instance, it has been shown to undergo hydrodeoxygenation, a reaction catalyzed by acid sites of supports, leading to the formation of propylcatechol . This interaction highlights the compound’s potential role in modifying enzyme activity and influencing metabolic processes.
Cellular Effects
The effects of 2-Methoxy-4-propylphenol on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to activate the transient receptor potential cation channel subfamily A member 1 (TRPA1), which is involved in the detection of pain and cold perception . This activation can lead to changes in cellular signaling pathways, ultimately affecting gene expression and cellular responses to environmental stimuli.
Molecular Mechanism
At the molecular level, 2-Methoxy-4-propylphenol exerts its effects through various binding interactions with biomolecules. It is known to interact with the TRPA1 channel, likely through a phosphatidylinositol second messenger system . This interaction can result in the modulation of ion channel activity, leading to changes in cellular excitability and signal transduction. Additionally, the compound’s ability to undergo hydrodeoxygenation suggests its involvement in enzyme-catalyzed reactions that can alter metabolic flux and metabolite levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methoxy-4-propylphenol have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods
Dosage Effects in Animal Models
The effects of 2-Methoxy-4-propylphenol vary with different dosages in animal models. Studies have shown that at low doses, the compound can exert beneficial effects, such as modulating pain perception and reducing inflammation . At higher doses, it may cause adverse effects, including respiratory irritation and allergic skin reactions . These findings highlight the importance of dosage optimization to achieve the desired therapeutic effects while minimizing potential toxicity.
Metabolic Pathways
2-Methoxy-4-propylphenol is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. One notable pathway is its hydrodeoxygenation to propylcatechol, catalyzed by acid sites of supports . This reaction underscores the compound’s role in modifying enzyme activity and influencing metabolic flux. Additionally, its interactions with the TRPA1 channel suggest its involvement in signaling pathways that regulate cellular responses to environmental stimuli .
Transport and Distribution
The transport and distribution of 2-Methoxy-4-propylphenol within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is known to be transported across cell membranes, likely facilitated by specific transporters . Once inside the cell, it can accumulate in various cellular compartments, where it exerts its biochemical effects. The distribution of 2-Methoxy-4-propylphenol within tissues can also be influenced by its binding to plasma proteins, which can affect its bioavailability and activity .
Subcellular Localization
2-Methoxy-4-propylphenol exhibits specific subcellular localization, which can impact its activity and function. The compound has been found to localize within the cell membrane, where it interacts with membrane-bound receptors and ion channels . This localization is crucial for its role in modulating cellular signaling pathways and influencing cellular responses to external stimuli. Additionally, post-translational modifications and targeting signals may direct 2-Methoxy-4-propylphenol to specific cellular compartments, further influencing its biochemical activity .
属性
IUPAC Name |
2-methoxy-4-propylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-3-4-8-5-6-9(11)10(7-8)12-2/h5-7,11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIKRTCSSLJURC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047199 | |
| Record name | 2-Methoxy-4-propylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colourless oily liquid, warm, spicy, sweet, and slightly floral balsamic odour | |
| Record name | Phenol, 2-methoxy-4-propyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methoxy-4-propylphenol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/595/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
125.00 to 126.00 °C. @ 14.00 mm Hg | |
| Record name | 2-Methoxy-4-propylphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032135 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly soluble in water; soluble in fat, miscible (in ethanol) | |
| Record name | 2-Methoxy-4-propylphenol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/595/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.034-1.040 | |
| Record name | 2-Methoxy-4-propylphenol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/595/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
2785-87-7 | |
| Record name | 4-Propylguaiacol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2785-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydroeugenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002785877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydroeugenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53043 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2-methoxy-4-propyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methoxy-4-propylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxy-4-propylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.636 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIHYDROEUGENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3XE712277 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Methoxy-4-propylphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032135 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



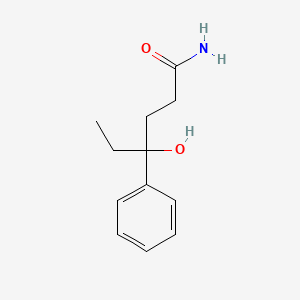

![5H-Pyrido[4,3-b]indole](/img/structure/B1219891.png)
